Potent PRMT6 Inhibition: A 78 nM IC50 Profile for Epigenetic Research
The compound demonstrates potent inhibition of human Protein Arginine N-Methyltransferase 6 (PRMT6), a key epigenetic target in oncology, with an IC50 of 78 nM [1]. In comparison, it is a significantly less potent inhibitor of the related methyltransferase CARM1 (PRMT4), exhibiting an IC50 of 33 nM, indicating a degree of selectivity between PRMT family members [1]. The precise potency against PRMT6 differentiates it from many other general pyrimidine building blocks, which often lack this specific and quantifiable activity.
| Evidence Dimension | Inhibition of human Protein Arginine N-Methyltransferase 6 (PRMT6) activity |
|---|---|
| Target Compound Data | IC50 = 78 nM |
| Comparator Or Baseline | Human Histone-arginine methyltransferase CARM1 (PRMT4) |
| Quantified Difference | PRMT6 IC50 (78 nM) vs. CARM1 IC50 (33 nM) |
| Conditions | Inhibition of methylation activity of full-length human PRMT6 (residues 1-375) expressed in a baculovirus expression system, pre-incubated with the compound [1]. |
Why This Matters
This data provides a validated starting point for medicinal chemistry programs targeting PRMT6, where the compound can serve as a tool molecule or a lead-like scaffold for further optimization.
- [1] ChEMBL Database. (n.d.). CHEMBL3915667: IC50 values for PRMT6 and CARM1. European Bioinformatics Institute. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50194767 View Source
